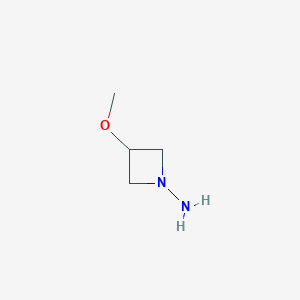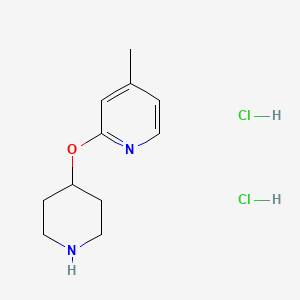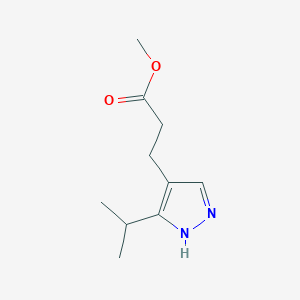
3-(ジフルオロメチル)ピペリジン-1-アミン
説明
3-(Difluoromethyl)piperidin-1-amine is a useful research compound. Its molecular formula is C6H12F2N2 and its molecular weight is 150.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Difluoromethyl)piperidin-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Difluoromethyl)piperidin-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
生物活性ピペリジン誘導体の合成
3-(ジフルオロメチル)ピペリジン-1-アミン: は、様々なピペリジン誘導体の合成における重要な中間体です。 これらの誘導体は、アルカロイドを含む20種類以上の医薬品に存在するため、製薬業界において非常に重要です 。 ピペリジン環にフッ素原子を導入することで、代謝安定性が向上し、薬物動態特性が改善された化合物を得ることができます。
抗がん剤の開発
3-(ジフルオロメチル)ピペリジン-1-アミンから合成されたものを含め、ピペリジン誘導体は抗がん剤として有望視されています。 様々な種類のがんにおける癌細胞の増殖と転移を阻害する可能性が検討されています .
抗菌および抗真菌作用
ピペリジンの構造モチーフは、抗菌および抗真菌作用を付与することが知られています。 3-(ジフルオロメチル)ピペリジン-1-アミン誘導体の研究は、抗生物質耐性の増加という懸念に対処する、新しいクラスの抗菌剤および抗真菌剤の開発につながる可能性があります .
抗ウイルス研究
ピペリジン誘導体は、その抗ウイルス活性についても調査されています。 3-(ジフルオロメチル)ピペリジン-1-アミンから誘導された化合物は、様々なウイルス感染症の治療に用いることができ、抗ウイルス薬開発分野に貢献する可能性があります .
鎮痛剤および抗炎症薬
ピペリジン核は、多くの鎮痛剤および抗炎症薬に共通して見られる特徴です。 3-(ジフルオロメチル)ピペリジン-1-アミンの誘導体は、副作用が少なく、効果の高い新しい鎮痛薬の発見につながる可能性があります .
神経変性疾患の治療
ピペリジン誘導体の研究には、アルツハイマー病などの神経変性疾患の治療における可能性の探求が含まれます。3-(ジフルオロメチル)ピペリジン-1-アミンは、アルツハイマー病の進行に関与するβセクレターゼ酵素を標的とする化合物の合成における前駆体となる可能性があります .
降圧剤および心臓血管系薬
ピペリジン誘導体は、降圧剤および心臓血管系薬の開発に利用されてきました。 3-(ジフルオロメチル)ピペリジン-1-アミンに見られるようなジフルオロメチル基の導入は、これらの薬剤の薬理学的プロファイルを向上させることができます .
抗精神病薬の発見
ピペリジン構造は、精神薬理学の分野においても重要です。 3-(ジフルオロメチル)ピペリジン-1-アミンから誘導された化合物は、抗精神病薬としての潜在的な使用について研究されており、精神疾患の新しい治療法を提供する可能性があります .
作用機序
Target of Action
Piperidine derivatives are known to interact with a wide range of targets in the body. They have been utilized in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its targets. For example, some piperidine derivatives have been found to inhibit enzymes, modulate receptors, or interfere with cellular processes .
Biochemical Pathways
Piperidine derivatives can affect a variety of biochemical pathways. For instance, some piperidine derivatives have been found to exhibit antiaggregatory and antioxidant effects, and target the beta secretase enzyme .
Result of Action
The molecular and cellular effects of piperidine derivatives can be diverse, depending on their mode of action and the biochemical pathways they affect. Some piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers .
生化学分析
Biochemical Properties
3-(Difluoromethyl)piperidin-1-amine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with a variety of enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between 3-(Difluoromethyl)piperidin-1-amine and enzymes such as cytochrome P450 and monoamine oxidase are of particular interest, as these enzymes are crucial for the metabolism of various endogenous and exogenous compounds .
Cellular Effects
The effects of 3-(Difluoromethyl)piperidin-1-amine on cellular processes are diverse and depend on the cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In certain cell types, 3-(Difluoromethyl)piperidin-1-amine can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses .
Molecular Mechanism
At the molecular level, 3-(Difluoromethyl)piperidin-1-amine exerts its effects through various mechanisms. One key mechanism involves its binding interactions with biomolecules, such as proteins and nucleic acids. This compound can form covalent or non-covalent bonds with target molecules, leading to changes in their structure and function. For example, 3-(Difluoromethyl)piperidin-1-amine can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can influence gene expression by interacting with transcription factors or epigenetic modifiers .
Temporal Effects in Laboratory Settings
The temporal effects of 3-(Difluoromethyl)piperidin-1-amine in laboratory settings are influenced by its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may undergo degradation over extended periods or under specific environmental conditions. Long-term exposure to 3-(Difluoromethyl)piperidin-1-amine can lead to cumulative effects on cellular processes, including alterations in cell proliferation, differentiation, and survival .
Dosage Effects in Animal Models
The effects of 3-(Difluoromethyl)piperidin-1-amine vary with different dosages in animal models. At low doses, this compound may exhibit therapeutic effects, such as modulating enzyme activity or influencing cellular signaling pathways. At higher doses, it can induce toxic or adverse effects, including cytotoxicity, organ damage, and systemic toxicity. The threshold for these effects depends on factors such as the route of administration, duration of exposure, and the specific animal model used .
Metabolic Pathways
3-(Difluoromethyl)piperidin-1-amine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain or alter its biological activity. Enzymes such as cytochrome P450 play a crucial role in the oxidative metabolism of 3-(Difluoromethyl)piperidin-1-amine, while conjugation reactions mediated by transferases contribute to its phase II metabolism .
Transport and Distribution
The transport and distribution of 3-(Difluoromethyl)piperidin-1-amine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, influencing its intracellular concentration and localization. Additionally, binding proteins can sequester 3-(Difluoromethyl)piperidin-1-amine in specific cellular compartments, affecting its availability and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow, tissue permeability, and binding affinity .
Subcellular Localization
The subcellular localization of 3-(Difluoromethyl)piperidin-1-amine is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the cytoplasm, nucleus, mitochondria, or other organelles, depending on its interactions with cellular machinery. The subcellular localization of 3-(Difluoromethyl)piperidin-1-amine can influence its activity and function, as it may interact with different biomolecules in distinct cellular environments .
特性
IUPAC Name |
3-(difluoromethyl)piperidin-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)5-2-1-3-10(9)4-5/h5-6H,1-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBSQNRUFALMGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)N)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


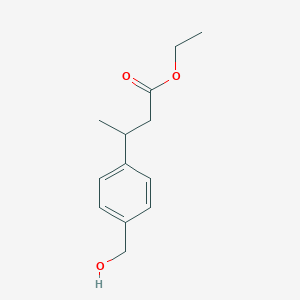

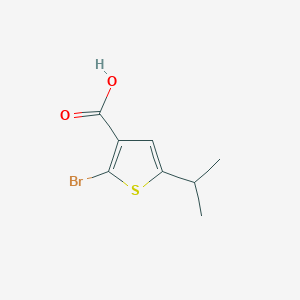

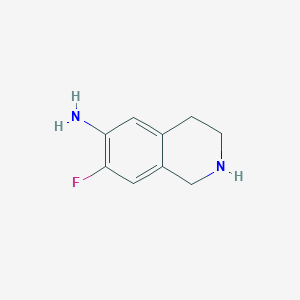




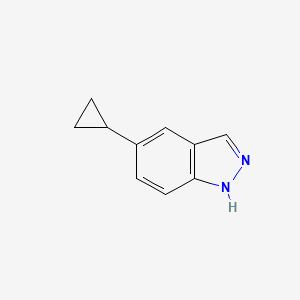
![1-(3-Bromophenyl)-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic acid (2,2,2-trifluoro-ethyl)-amide](/img/structure/B1473685.png)
